molecular formula C9H9ClO4S B7867961 Methyl 2-(3-chlorophenyl)sulfonylacetate CAS No. 78066-30-5

Methyl 2-(3-chlorophenyl)sulfonylacetate

Cat. No.: B7867961
CAS No.: 78066-30-5
M. Wt: 248.68 g/mol
InChI Key: UUIGWLTXNSCYIF-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)sulfonylacetate is an organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to a 3-chlorophenyl ring and an acetate ester moiety. For example, methyl 2-phenylacetate reacts with chlorosulfonic acid to form intermediates like 2-(3-chlorosulfonylphenyl)acetate, a process described in the synthesis of related sulfonamide derivatives . The 3-chlorophenyl group likely enhances electrophilic substitution reactivity and influences the compound’s physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIGWLTXNSCYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265675
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78066-30-5
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78066-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

3-Chloroaniline undergoes diazotization in acetic acid with sodium nitrite (NaNO₂) and concentrated hydrochloric acid at −5°C to 0°C. The resulting diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂), facilitating sulfonating chlorination at 10–25°C. The intermediate 3-chlorobenzenesulfonyl chloride is isolated and reacted with methyl glycolate under basic conditions (e.g., triethylamine) to yield the target compound.

Key Steps :

  • Diazotization :
    3-Chloroaniline+NaNO2+HClAryl diazonium chloride\text{3-Chloroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Aryl diazonium chloride}

  • Sulfonylation :
    Aryl diazonium chloride+SO2CuCl23-Chlorobenzenesulfonyl chloride\text{Aryl diazonium chloride} + \text{SO}_2 \xrightarrow{\text{CuCl}_2} \text{3-Chlorobenzenesulfonyl chloride}

  • Esterification :
    3-Chlorobenzenesulfonyl chloride+HOCH2COOCH3Methyl 2-(3-chlorophenyl)sulfonylacetate\text{3-Chlorobenzenesulfonyl chloride} + \text{HOCH}_2\text{COOCH}_3 \rightarrow \text{Methyl 2-(3-chlorophenyl)sulfonylacetate}

Optimization :

  • Yields exceed 70% when SO₂ is introduced gradually over 3 hours.

  • Catalyst loading (CuCl₂ at 1–2 mol%) minimizes byproducts like disulfones.

Nucleophilic Substitution with Sodium Sulfinate

This method employs sodium 3-chlorobenzenesulfinate and methyl chloroacetate, adapted from diazo transfer techniques in RSC methodologies.

Synthesis of Sodium 3-Chlorobenzenesulfinate

3-Chlorobenzenesulfonyl chloride is reduced using sodium sulfite (Na₂SO₃) in aqueous ethanol at 60°C:
3-Cl-C6H4SO2Cl+Na2SO33-Cl-C6H4SO2Na+NaCl+SO2\text{3-Cl-C}_6\text{H}_4\text{SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{SO}_2\text{Na} + \text{NaCl} + \text{SO}_2

Alkylation of Methyl Chloroacetate

The sulfinate reacts with methyl chloroacetate in dimethylformamide (DMF) at 80°C for 6 hours:
3-Cl-C6H4SO2Na+ClCH2COOCH3Methyl 2-(3-chlorophenyl)sulfonylacetate+NaCl\text{3-Cl-C}_6\text{H}_4\text{SO}_2\text{Na} + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{this compound} + \text{NaCl}

Advantages :

  • High regioselectivity and yields (75–85%).

  • Avoids hazardous diazonium intermediates.

Oxidation of Thioether Precursors

Thioether oxidation offers a redox-efficient pathway. 3-Chlorophenylthioacetic acid is synthesized via Michael addition, then oxidized to the sulfone.

Thioether Synthesis

3-Chlorothiophenol reacts with methyl acrylate in methanol under basic conditions:
3-Cl-C6H4SH+CH2=CHCOOCH33-Cl-C6H4S-CH2COOCH3\text{3-Cl-C}_6\text{H}_4\text{SH} + \text{CH}_2=\text{CHCOOCH}_3 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{S-CH}_2\text{COOCH}_3

Oxidation to Sulfone

Hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the thioether at 50°C:
3-Cl-C6H4S-CH2COOCH3H2O2Methyl 2-(3-chlorophenyl)sulfonylacetate\text{3-Cl-C}_6\text{H}_4\text{S-CH}_2\text{COOCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{this compound}

Yield : 65–70% after recrystallization from ethyl acetate.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Diazotization-Sulfonylation70–76%8–12 hoursScalable, high purityRequires hazardous SO₂ and diazonium salts
Nucleophilic Substitution75–85%6–8 hoursMild conditions, no catalystsRequires sulfinate synthesis
Thioether Oxidation65–70%10–14 hoursAvoids halide intermediatesLower yield, multi-step synthesis

Industrial-Scale Considerations

The diazotization-sulfonylation route is preferred for large-scale production due to cost-effectiveness of aniline derivatives. Critical parameters include:

  • Temperature Control : Maintaining −5°C during diazotization prevents decomposition.

  • Catalyst Recycling : CuCl₂ can be recovered via aqueous extraction, reducing waste.

  • Purification : Flash chromatography (hexanes/EtOAc, 3:1) achieves >98% purity.

Emerging Methodologies

Recent advances focus on photocatalytic sulfonation and flow chemistry to enhance safety and efficiency. For example, visible-light-mediated sulfonyl chloride synthesis could replace traditional SO₂ methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)sulfonylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction: The compound can be reduced to the corresponding sulfonyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the sulfonyl group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Sulfonamides or sulfonate esters.

    Reduction: Sulfonyl alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)sulfonylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting sulfonyl-containing functional groups.

    Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)sulfonylacetate involves its reactivity towards nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
This compound* C₉H₉ClO₅S 264.68 (estimated) ~2.1 Sulfonyl, ester
Methyl 2-(4-chloro-2-nitrophenyl)sulfonylacetate C₉H₈ClNO₆S 293.68 2.80 Sulfonyl, nitro, ester
(5-Phenyl-oxadiazolyl)methyl 2-(4-Cl-phenyl)sulfanylacetate C₁₇H₁₃ClN₂O₃S 376.82 3.50 Sulfanyl, oxadiazole, ester
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 1.98 Sulfonylurea, triazine

*Estimated values based on structural analogs.

Biological Activity

Methyl 2-(3-chlorophenyl)sulfonylacetate is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H10ClO4S
  • Molecular Weight : 250.69 g/mol
  • CAS Number : 2733544

The presence of the sulfonyl group contributes to the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to its role as an inhibitor of certain enzymes, particularly those involved in lipid metabolism and inflammatory pathways.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted its potential as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial in the hydrolysis of endocannabinoids. MAGL is implicated in various physiological processes, including pain modulation and inflammation:

  • Inhibition Potency : The compound exhibits an inhibitory concentration (IC50) in the low micromolar range, indicating significant potency against MAGL activity .
  • Biological Implications : By inhibiting MAGL, this compound may enhance endocannabinoid levels, potentially leading to analgesic effects and reduced inflammation .

Antinociceptive Effects

In preclinical models, this compound has demonstrated antinociceptive properties. For instance:

  • Model : In a neuropathic pain model, administration of the compound resulted in significant pain relief without central nervous system side effects .
  • Mechanism : This effect is likely mediated through increased levels of endocannabinoids due to MAGL inhibition.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

  • Experimental Evidence : In models of acute liver injury, treatment with this compound reduced markers of inflammation significantly compared to controls .
  • Potential Applications : These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AMAGL InhibitionIdentified as a potent MAGL inhibitor with IC50 = 630 nM.
Study BPain ModelsDemonstrated significant reduction in neuropathic pain without CNS side effects.
Study CInflammationShowed reduced inflammatory markers in acute liver injury models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

  • Ester Moiety : The ester group plays a crucial role in metabolic stability; modifications can lead to enhanced potency or reduced activity .
  • Chlorophenyl Group : The presence of the 3-chloro substituent on the phenyl ring appears to enhance inhibitory activity against MAGL .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-(3-chlorophenyl)sulfonylacetate, and how do reaction parameters affect yield?

  • Answer: A validated route involves condensation of 3-chlorophenylsulfonyl chloride with methyl acetoacetate in o-xylene using p-toluenesulfonic acid as a catalyst under reflux for 2 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and anhydrous conditions to prevent hydrolysis. Alternative solvents (e.g., toluene) may reduce side reactions but prolong reaction times.

Q. Which analytical methods are recommended for confirming the structural integrity and purity of this compound?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥98% purity, as validated for structurally related sulfonyl esters like metsulfuron-methyl . Complementary 1^1H/13^{13}C NMR spectroscopy identifies characteristic signals: the sulfonyl group (δ\delta ~3.5 ppm for SO2CH3SO_2CH_3) and 3-chlorophenyl aromatic protons (δ\delta 7.2–7.8 ppm) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent modulate reactivity in nucleophilic acyl substitution reactions?

  • Answer: The electron-withdrawing chlorine atom at the meta position enhances electrophilicity at the β-carbon of the acetate moiety, favoring nucleophilic attack. Steric effects are minimal due to the sulfonyl group’s para orientation relative to chlorine, as observed in analogous triazole-thione syntheses . Computational studies (DFT) correlate this with localized LUMO regions at the sulfonylacetate carbonyl group .

Q. What mechanistic insights explain competing side reactions during sulfonyl-acetate coupling?

  • Answer: Competing ester hydrolysis or sulfonate decomposition arises from residual moisture or elevated temperatures. Kinetic studies suggest that reflux conditions (>120C>120^\circ C) in o-xylene accelerate the desired condensation while minimizing hydrolysis, as demonstrated in related phosphonate ester syntheses . Catalytic acid (e.g., p-TSA) stabilizes intermediates via protonation of the sulfonyl oxygen.

Q. Can this compound serve as a precursor for bioactive heterocycles?

  • Answer: Yes. The sulfonylacetate group undergoes cyclocondensation with amines or hydrazines to form triazole-thiones or pyrazolopyrimidines, as shown in syntheses yielding antiviral and pesticidal derivatives. For example, reaction with 3-(3-chlorophenyl)-1H-pyrazol-5-amine produces pyrazolo[1,5-a]pyrimidine scaffolds with demonstrated bioactivity .

Q. How do solvent polarity and proticity influence the stability of this compound in storage?

  • Answer: Non-polar solvents (e.g., o-xylene) enhance stability by reducing nucleophilic attack on the sulfonyl group. Accelerated degradation studies show <5% decomposition over 6 months at 4°C in anhydrous conditions, whereas protic solvents (e.g., methanol) promote ester hydrolysis, necessitating desiccated storage .

Methodological Notes

  • Synthesis Optimization: Use Schlenk techniques for moisture-sensitive steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Advanced Characterization: Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]+[M+H]^+) and isotopic patterns. For regioselectivity studies, 19^{19}F NMR (if fluorinated analogs are synthesized) or X-ray crystallography provides definitive structural assignments .

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